molecular formula C28H25N5O4 B2548061 N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide CAS No. 1111016-40-0

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide

Cat. No.: B2548061
CAS No.: 1111016-40-0
M. Wt: 495.539
InChI Key: UBSUCKLAPAZVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 2. This oxadiazole is linked to a 1H-imidazole ring at position 4, which is further connected via a methylene bridge to a para-substituted phenylacetamide moiety. The imidazole and phenylacetamide groups may contribute to binding affinity in biological targets, such as enzymes or receptors .

Properties

IUPAC Name

N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-35-24-13-10-21(15-25(24)36-2)27-31-28(37-32-27)23-17-33(18-29-23)16-20-8-11-22(12-9-20)30-26(34)14-19-6-4-3-5-7-19/h3-13,15,17-18H,14,16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSUCKLAPAZVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a multi-ring structure that includes an oxadiazole and an imidazole moiety, which are known for their biological significance. The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Attachment of the Dimethoxyphenyl Group : This step often utilizes substitution reactions with halogenated precursors.
  • Introduction of the Benzyl Group : Nucleophilic substitution reactions are employed for this purpose.
  • Formation of the Acetamide Moiety : The final step involves amidation reactions using appropriate amines and carboxylic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value comparable to standard chemotherapeutic agents like doxorubicin in multiple assays .
  • Inhibition of Key Enzymes : It acts as an inhibitor for several kinases and enzymes involved in cancer progression. The imidazole and oxadiazole rings contribute to this inhibitory action by facilitating binding to the active sites of these enzymes .

Biological Activity Overview

Activity Type Description IC50 Values
AntitumorSignificant cytotoxicity against various cancer cell linesComparable to doxorubicin
Enzyme InhibitionInhibits kinases involved in cell proliferation and survivalIC50 values vary by target
AntimicrobialPotential activity against bacterial strainsNot extensively studied

Case Studies and Research Findings

  • Anticancer Screening : A study screened a library of compounds including this compound on multicellular spheroids. The results indicated promising anticancer properties, with the compound exhibiting substantial growth inhibition .
  • Structure Activity Relationship (SAR) : Research has indicated that modifications to the phenyl groups can significantly alter the potency of the compound. For example, the presence of electron-donating groups on the phenyl ring enhances its cytotoxic activity .
  • Molecular Dynamics Studies : Simulations have shown that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting potential pathways for further drug development .

Scientific Research Applications

Anticancer Activity

The compound shows promising anticancer properties, particularly against various cancer cell lines. For instance, studies have demonstrated that derivatives of oxadiazole compounds exhibit significant growth inhibition against multiple cancer types. In one study, compounds similar to N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide displayed percent growth inhibitions (PGIs) of over 80% against specific cancer cell lines such as SNB-19 and OVCAR-8 .

Antibacterial and Antifungal Activities

This compound and its derivatives have been evaluated for their antibacterial and antifungal activities. Research indicates that oxadiazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring or the phenyl substituents can significantly influence biological activity. For example:

ModificationEffect on Activity
Introduction of electron-withdrawing groupsIncreased anticancer activity
Alteration of alkyl chain lengthEnhanced antibacterial properties

Case Study 1: Anticancer Efficacy Testing

In a controlled laboratory setting, a series of oxadiazole derivatives were synthesized and tested against glioblastoma cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells . This study underscores the potential of this compound as a lead compound for further development.

Case Study 2: Antimicrobial Screening

A recent investigation focused on the antimicrobial properties of various oxadiazole derivatives showed that certain compounds exhibited potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized standard agar diffusion methods to evaluate efficacy and confirmed that structural variations significantly impacted antimicrobial potency .

Chemical Reactions Analysis

Oxadiazole Ring

The 1,2,4-oxadiazole core participates in:

  • Nucleophilic substitution : Reacts with amines or thiols at the C-5 position under basic conditions .

  • Electrophilic aromatic substitution : Methoxy groups on the phenyl ring direct electrophiles to meta/para positions.

Imidazole Moiety

  • Alkylation/Protonation : The imidazole nitrogen undergoes quaternization with alkyl halides or acid-base reactions.

  • Coordination chemistry : Acts as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺) in catalytic systems .

Amide Group

  • Hydrolysis : Cleavage under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions to yield carboxylic acid and amine.

  • Reduction : LiAlH₄ reduces the amide to a secondary amine .

Post-Synthetic Modifications

Research highlights opportunities for derivatization:

Stability and Degradation

  • Thermal stability : Decomposes above 250°C (DSC data).

  • Photodegradation : UV exposure (λ = 254 nm) leads to oxadiazole ring cleavage, confirmed by HPLC-MS.

  • Oxidative stability : Resists H₂O₂ (<10% degradation after 24h).

Mechanistic Insights from Analogous Compounds

  • Anticancer activity : Analogous 1,3,4-oxadiazoles inhibit EGFR (IC₅₀ = 0.24 µM) and alkaline phosphatase (IC₅₀ = 0.42 µM) .

  • Structure–activity relationships : Methoxy groups enhance lipophilicity and target binding .

Unexplored Reactivity

  • Click chemistry : Potential for Cu-catalyzed azide-alkyne cycloaddition at the imidazole or benzyl positions.

  • Enzyme-mediated transformations : Esterase or cytochrome P450 interactions remain unstudied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

A. 1,2,4-Oxadiazole Derivatives

  • N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide (): This analog replaces the 3,4-dimethoxyphenyl group with a 4-methylphenyl substituent on the oxadiazole. Molecular weight (MW: 377.4 g/mol) is lower than the target compound (estimated MW: ~515 g/mol), suggesting differences in solubility and membrane permeability .
  • Compounds 9a–9e () :
    These derivatives feature triazole-thiazole-acetamide scaffolds instead of oxadiazole-imidazole systems. For example, compound 9c (bromophenyl-substituted) exhibits a higher MW (~550 g/mol) due to the bromine atom, which may enhance halogen bonding but reduce bioavailability compared to the target compound’s methoxy groups .

B. Imidazole-Linked Compounds

  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () :
    This benzoimidazole derivative shares the 3,4-dimethoxyphenyl motif but lacks the oxadiazole and phenylacetamide moieties. The propyl chain on the imidazole may increase lipophilicity (logP ~3.5) compared to the target compound’s methylene bridge (predicted logP ~2.8) .
Substituent Effects on Bioactivity
Compound Key Substituents Molecular Weight (g/mol) LogP (Predicted) Notable Bioactivity
Target Compound 3,4-Dimethoxyphenyl, Imidazole, Acetamide ~515 2.8 Hypothesized kinase inhibition (structural analogy to docking studies)
N-{[3-(4-Methylphenyl)-... 4-Methylphenyl 377.4 3.2 Unreported; methyl group may favor passive diffusion
9c () Bromophenyl, Triazole-Thiazole ~550 4.1 Moderate α-glucosidase inhibition (IC₅₀: 12 µM)
Compound 3,4-Dimethoxyphenyl, Propyl ~450 3.5 Anticancer activity (IC₅₀: 8 µM vs. MCF-7 cells)

Research Findings and Implications

  • Docking Studies (): Compounds with triazole-thiazole scaffolds (e.g., 9c) showed favorable binding to α-glucosidase via hydrogen bonds with Asp349 and hydrophobic interactions with Phe314.
  • Electron-Donating Effects : The 3,4-dimethoxy substituents in the target compound provide strong electron-donating effects, which could stabilize charge-transfer complexes in enzyme active sites. This contrasts with ’s sulfonamide-linked oxadiazole, where electron-withdrawing groups dominate .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux conditions, often using catalysts like pyridine or zeolites (Y-H) .
  • Imidazole coupling : Substitution reactions at the imidazole ring, typically employing nucleophilic aromatic substitution with aryl halides or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while protic solvents (e.g., ethanol) improve crystallization .
    • Key variables : Catalyst loading (0.01 M for zeolites), temperature (150°C for oxadiazole cyclization), and reaction time (5–12 hours) significantly impact yield .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

  • Structural confirmation :

  • ¹H/¹³C NMR : Assign peaks for dimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃), oxadiazole (δ 8.1–8.3 ppm), and acetamide (δ 2.1–2.3 ppm for CH₃) .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
    • Purity assessment :
  • Elemental analysis : Match experimental vs. calculated C, H, N values (deviation <0.3% indicates high purity) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Case study : Discrepancies in antiproliferative activity of imidazole-oxadiazole hybrids may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Br, -F) on the phenyl ring enhance activity by altering electron density at the oxadiazole moiety .
  • Docking pose variability : Molecular docking studies (e.g., using AutoDock Vina) show that minor differences in ligand orientation (e.g., imidazole vs. triazole positioning) affect binding affinity to targets like α-glucosidase .
    • Resolution strategy : Perform comparative dose-response assays under standardized conditions (e.g., MTT assays at 24–72 hours) and validate with in silico ADMET profiling .

Q. What strategies optimize the synthesis of this compound for higher yields and scalability?

  • Catalyst screening : Zeolites (Y-H) improve oxadiazole cyclization yields by 15–20% compared to traditional acid catalysts .
  • Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 30 minutes) for imidazole coupling steps while maintaining yields >85% .
  • Workflow refinement : Use flow chemistry for continuous production of intermediates (e.g., 3,4-dimethoxyphenyl oxadiazole) to minimize batch variability .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical and pharmacological properties?

  • Physicochemical effects :

  • LogP : Adding -OCH₃ groups increases hydrophilicity (LogP decreases by ~0.5 units), enhancing solubility .
  • Melting point : Bulky substituents (e.g., 4-bromophenyl) raise melting points (>200°C), complicating formulation .
    • Pharmacological effects :
  • Bioavailability : Methylation of the imidazole nitrogen improves metabolic stability in liver microsomes (t½ > 60 minutes) .
  • Target selectivity : Fluorine substitution at the phenylacetamide moiety increases selectivity for kinase inhibitors (IC₅₀ < 1 μM vs. >10 μM for non-fluorinated analogs) .

Data Contradiction Analysis

Q. Why do similar compounds exhibit conflicting cytotoxicity results in different cell lines?

  • Hypothesis : Variations in cell membrane permeability or efflux pump expression (e.g., P-glycoprotein) may explain discrepancies.
  • Testing protocol :

Measure intracellular accumulation via LC-MS/MS in resistant (e.g., MCF-7/ADR) vs. sensitive (e.g., HepG2) cell lines .

Co-administer efflux inhibitors (e.g., verapamil) to assess pump-mediated resistance .

Methodological Recommendations

Q. What computational tools are recommended for predicting the compound’s reactivity and stability?

  • Reactivity : Use Gaussian 09 with DFT (B3LYP/6-31G*) to model oxadiazole ring opening under acidic conditions .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) paired with QSPR models predict degradation pathways (e.g., hydrolysis of acetamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.